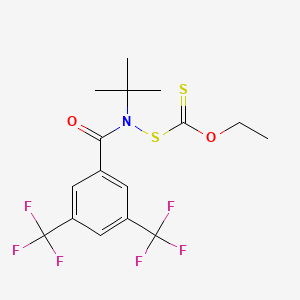
4,4'-Dipropyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dipropyl-2,2’-bipyridine is an organic compound with the molecular formula C16H20N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine with 2-bromo-4-(tert-butyl)pyridine in the presence of a catalyst such as palladium . The reaction conditions often include the use of solvents like DMSO and DCE, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Dipropyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dipropyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The compound can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridine derivatives .
Applications De Recherche Scientifique
4,4’-Dipropyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Dipropyl-2,2’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer processes and redox reactions . The compound’s redox activity allows it to participate in electron transfer reactions, which can interrupt biological electron transfer processes and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
4,4’-Bipyridine: A parent compound with similar coordination properties but without the propyl groups.
2,2’-Bipyridine: Another isomer with different coordination properties due to the position of the nitrogen atoms.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of propyl groups, affecting its chemical reactivity and applications.
Uniqueness: 4,4’-Dipropyl-2,2’-bipyridine is unique due to the presence of propyl groups, which can influence its solubility, reactivity, and coordination properties. These characteristics make it a valuable compound for specific applications in coordination chemistry and material science .
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-propyl-2-(4-propylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-17-15(11-13)16-12-14(6-4-2)8-10-18-16/h7-12H,3-6H2,1-2H3 |
Clé InChI |
RYWGGCKFROSJIU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)


![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)


![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
